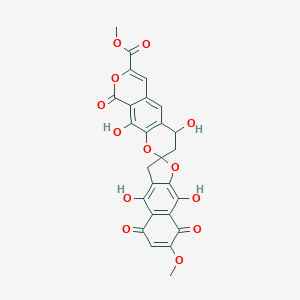
5-Fluorooxindole
Übersicht
Beschreibung
5-Fluorooxindole is a fluorinated oxindole, a benzene ring fused pyrrolidone (γ -lactam) with a fluorine substituent at the 5-position . It has a molecular formula of C8H6FNO and a molecular weight of 151.14 g/mol . It is also known by other names such as 5-Fluoro-2-oxindole, 5-fluoroindolin-2-one, and 5-fluoro-1,3-dihydroindol-2-one .
Synthesis Analysis
A series of 5-fluoro-2-oxindole derivatives were synthesized through the condensation with the substituted aromatic aldehydes . This synthesis was part of the development of novel α-glucosidase inhibitors .
Molecular Structure Analysis
The molecular structure of 5-Fluorooxindole consists of a benzene ring fused with a pyrrolidone (γ -lactam) and a fluorine substituent at the 5-position . The IUPAC name for 5-Fluorooxindole is 5-fluoro-1,3-dihydroindol-2-one .
Chemical Reactions Analysis
5-Fluorooxindole was used as the leading structure to synthesize a series of derivatives through the condensation with substituted aromatic aldehydes . These derivatives were then screened for α-glucosidase inhibitory activities .
Physical And Chemical Properties Analysis
5-Fluorooxindole has a molecular weight of 151.14 g/mol . Its computed properties include an XLogP3 of 1.3 . Other physical and chemical properties specific to 5-Fluorooxindole were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Bioprocessing and Cell Culture
5-Fluorooxindole is utilized in bioprocessing and cell culture applications. Its properties can influence cell differentiation and proliferation, which is crucial for tissue engineering and regenerative medicine .
Dye-Sensitized Solar Cells (DSSCs)
The compound serves as an effective acceptor in DSSCs. With its expanded chromophore, 5-Fluorooxindole contributes to power conversion efficiencies of up to 6.35%, showcasing its potential in renewable energy technologies .
Non-Fullerene Polymer Solar Cells
In the field of polymer solar cells, 5-Fluorooxindole-modified polymers are used as donors. When paired with Y6 (BTP-4F) as an acceptor, these solar cells can achieve power conversion efficiencies of up to 8.27%, indicating a promising avenue for solar energy harvesting .
Analgesic Research
5-Fluorooxindole has shown effectiveness in alleviating inflammatory pain and enhancing the analgesic effects of morphine. This application is significant in the development of new pain management therapies .
Neuroplasticity and Oxidative Stress
This compound inhibits plasticity changes and oxidative stress, which are key factors in neurodegenerative diseases. Research in this area could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease .
Synthetic Chemistry and Drug Development
5-Fluorooxindole is a valuable building block in synthetic chemistry, particularly in the synthesis of complex organic molecules. Its reactivity and structural motif are beneficial for creating new pharmaceuticals .
Eigenschaften
IUPAC Name |
5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIIYGHHUMKDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395649 | |
| Record name | 5-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorooxindole | |
CAS RN |
56341-41-4 | |
| Record name | 5-Fluoro-1,3-dihydroindol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-oxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUORO-2-OXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EW64J5JHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-fluorooxindole in the synthesis of sunitinib, and how does this relate to its potential biological activity?
A1: [] 5-Fluorooxindole serves as a crucial building block in the final step of sunitinib synthesis, reacting with a pyrrole derivative to form the final drug molecule. While the provided research doesn't elaborate on 5-fluorooxindole's independent biological activity, its incorporation into sunitinib, a known tyrosine kinase inhibitor, suggests it may contribute to the drug's overall pharmacophore and influence its binding to target kinases. Further research is needed to elucidate the specific contributions of 5-fluorooxindole to sunitinib's activity.
Q2: How is 5-fluorooxindole metabolized in the human body, and what are the implications for its potential use in drug development?
A2: Research indicates that human liver cytochrome P450 enzymes play a role in metabolizing 5-fluorooxindole. [] Understanding the specific enzymes involved and the resulting metabolites is crucial for predicting potential drug-drug interactions and assessing the compound's safety profile. Additionally, characterizing its metabolic pathways can guide the development of analogs with improved metabolic stability or tailored pharmacokinetic properties for specific therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)
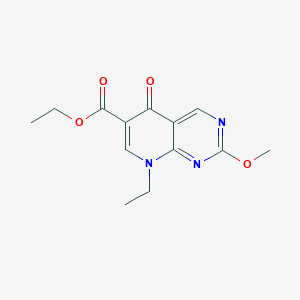
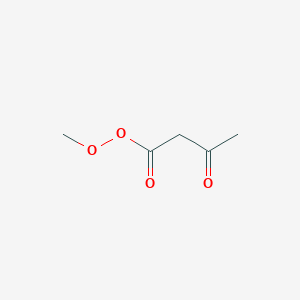
![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)

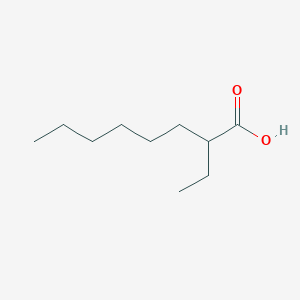

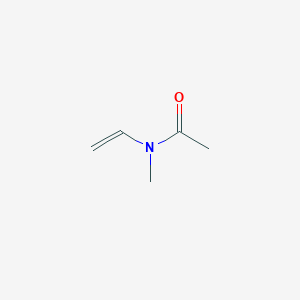
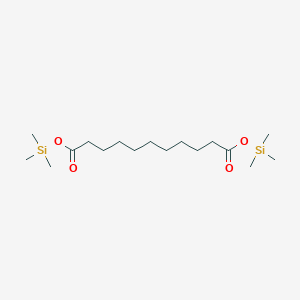
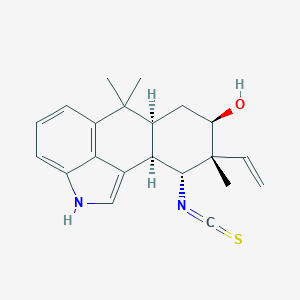
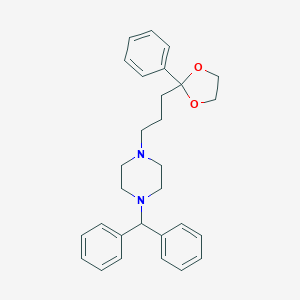
![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)
